Chemical structure and properties of Amino[4-(2-phenylethoxy)phenyl]acetic acid
Chemical structure and properties of Amino[4-(2-phenylethoxy)phenyl]acetic acid
Topic: Chemical Structure and Properties of Amino[4-(2-phenylethoxy)phenyl]acetic acid Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
A Specialized Non-Proteinogenic Amino Acid for Medicinal Chemistry
Executive Summary
Amino[4-(2-phenylethoxy)phenyl]acetic acid (also known as 4-(2-phenylethoxy)phenylglycine ) is a specialized non-proteinogenic alpha-amino acid. It features a phenylglycine core substituted at the para-position with a bulky, lipophilic 2-phenylethoxy group. This structural motif is highly valued in drug discovery for its ability to occupy hydrophobic binding pockets (e.g., S1/S2 subsites of proteases) and mimic tyrosine or phenylalanine residues in peptidomimetics. It serves as a critical intermediate in the synthesis of PPAR agonists (glitazars), thrombin inhibitors, and other bioactive small molecules.
Chemical Identity & Structure
This compound combines the rigidity of a phenylglycine backbone with a flexible, hydrophobic ether tail.
Nomenclature & Identifiers
| Property | Detail |
| IUPAC Name | (2RS)-2-Amino-2-[4-(2-phenylethoxy)phenyl]acetic acid |
| Common Synonyms | 4-(2-Phenylethoxy)phenylglycine; |
| Molecular Formula | C |
| Molecular Weight | 271.31 g/mol |
| CAS Number (Precursor) | 61343-82-6 (Aldehyde precursor: 4-(2-Phenylethoxy)benzaldehyde) |
| Stereochemistry | Exists as enantiomers (R and S).[1][2] Often synthesized as a racemate and resolved via chiral chromatography or enzymatic resolution. |
Structural Analysis
The molecule consists of three distinct domains:
-
Polar Head Group: The
-amino acid moiety (glycine derivative) responsible for zwitterionic character and hydrogen bonding. -
Aromatic Linker: A central benzene ring providing rigidity.
-
Hydrophobic Tail: A 2-phenylethoxy ether chain that extends the lipophilic surface area, critical for hydrophobic interactions in protein binding sites.
Physicochemical Properties
Understanding the physicochemical profile is essential for assay development and formulation.
| Property | Value (Predicted/Experimental) | Significance |
| Physical State | Solid (Powder) | Stable solid form for handling. |
| Melting Point | >200 °C (Decomposition) | Typical for zwitterionic amino acids. |
| Solubility (Water) | Low (< 1 mg/mL at pH 7) | The lipophilic tail reduces aqueous solubility compared to phenylglycine. |
| Solubility (Organic) | Soluble in DMSO, DMF, dilute acid/base | Requires polar aprotic solvents or pH adjustment for processing. |
| pKa (Carboxyl) | ~2.1 | Standard |
| pKa (Amine) | ~9.2 | Standard |
| LogP | ~2.8 – 3.2 | Moderate lipophilicity; good membrane permeability potential. |
Synthetic Production Pathways
The synthesis of Amino[4-(2-phenylethoxy)phenyl]acetic acid typically follows a Strecker Synthesis route, utilizing the commercially available aldehyde precursor.
Primary Route: Strecker Synthesis
This robust pathway converts the aldehyde to the amino acid via an aminonitrile intermediate.
Protocol Overview:
-
Etherification: 4-Hydroxybenzaldehyde is alkylated with (2-bromoethyl)benzene to yield 4-(2-phenylethoxy)benzaldehyde (CAS 61343-82-6).
-
Formation of Aminonitrile: The aldehyde is treated with sodium cyanide (NaCN) and ammonium chloride (NH
Cl) in aqueous methanol/ammonia to form the -aminonitrile. -
Hydrolysis: The nitrile is hydrolyzed under acidic conditions (conc. HCl, reflux) to convert the -CN group to -COOH, yielding the final amino acid hydrochloride salt.
Visualization of Synthesis Pathway
Caption: Step-wise synthetic route from 4-hydroxybenzaldehyde to the target amino acid via Strecker chemistry.
Analytical Characterization
To validate the identity and purity of the compound, the following analytical signatures are used.
Nuclear Magnetic Resonance (NMR)
-
H NMR (DMSO-d
, 400 MHz):- 7.20–7.40 (m, 5H, terminal phenyl).
- 7.35 (d, 2H, central phenyl AA'BB').
- 6.95 (d, 2H, central phenyl AA'BB').
-
4.85 (s, 1H,
-CH). -
4.20 (t, 2H, -O-CH
-). -
3.05 (t, 2H, -CH
-Ph).
-
Interpretation: The triplet at ~4.20 ppm is diagnostic for the ether linkage, while the singlet at ~4.85 ppm confirms the glycine alpha-proton.
Mass Spectrometry (LC-MS)
-
Ionization: ESI+ (Electrospray Ionization).
-
Observed Mass: [M+H]
= 272.3 m/z. -
Fragmentation: Loss of NH
and decarboxylation are common fragmentation pathways.
Biological & Pharmacological Applications
This compound is primarily a pharmacophore building block . It is rarely used as a standalone drug but is integral to the structure of larger bioactive molecules.
Structure-Activity Relationship (SAR)
The 4-(2-phenylethoxy) group is a privileged scaffold known to interact with:
-
PPAR Receptors (Peroxisome Proliferator-Activated Receptors): The lipophilic tail mimics the natural ligand interactions in the large hydrophobic pocket of PPAR
and PPAR . (Analogs: Tesaglitazar, Farglitazar). -
Serine Proteases: Used in the P1 or P2 position of inhibitors (e.g., Thrombin, Factor Xa) to fill the S2 hydrophobic subsite.
Biological Interaction Map
Caption: Functional mapping of the compound's structural domains to potential therapeutic targets.
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the ether linkage over long periods.
-
Stability: Stable in solid form. Solutions in DMSO should be used immediately or stored frozen.
References
-
Sigma-Aldrich. 4-(2-Phenylethoxy)benzaldehyde (Precursor CAS 61343-82-6) Product Data.
-
PubChem. 4-(2-Phenylethoxy)benzaldehyde Compound Summary.
-
ChemicalBook. Synthesis of Phenylglycine Derivatives via Strecker Reaction. (General reference for phenylglycine synthesis).
-
Google Patents. Substituted Phenylacetic Acid Derivatives and their use as PPAR Agonists. (Contextual reference for the pharmacophore).
